molecular formula C11H11FO4 B2910710 2-(3-Fluorobenzyl)succinic acid CAS No. 1368101-64-7

2-(3-Fluorobenzyl)succinic acid

Cat. No.: B2910710
CAS No.: 1368101-64-7
M. Wt: 226.203
InChI Key: PQBSCTXIZWETJS-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzyl)succinic acid is an organic compound characterized by the presence of a fluorobenzyl group attached to the succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorobenzyl)succinic acid typically involves the reaction of 3-fluorobenzyl bromide with diethyl succinate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by hydrolysis to yield the desired product. The reaction conditions often include:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reagents used.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

  • Oxidation products: Ketones, carboxylic acids
  • Reduction products: Alcohols, alkanes
  • Substitution products: Halogenated or nitrated derivatives

Scientific Research Applications

2-(3-Fluorobenzyl)succinic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzyl)succinic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 2-(4-Fluorobenzyl)succinic acid
  • 2-(2-Fluorobenzyl)succinic acid
  • 2-(3-Chlorobenzyl)succinic acid

Comparison:

    2-(4-Fluorobenzyl)succinic acid: Similar structure but with the fluorine atom at the para position, which may affect its reactivity and binding properties.

    2-(2-Fluorobenzyl)succinic acid: Fluorine atom at the ortho position, potentially leading to different steric and electronic effects.

    2-(3-Chlorobenzyl)succinic acid: Chlorine atom instead of fluorine, which can influence the compound’s chemical behavior and biological activity.

2-(3-Fluorobenzyl)succinic acid stands out due to the specific positioning of the fluorine atom, which can impart unique properties compared to its analogs.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c12-9-3-1-2-7(5-9)4-8(11(15)16)6-10(13)14/h1-3,5,8H,4,6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBSCTXIZWETJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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